molecular formula C16H25NO B5013937 2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol

2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol

Cat. No.: B5013937
M. Wt: 247.38 g/mol
InChI Key: ZVAPKSFVEDIDAU-UHFFFAOYSA-N
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Description

2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol is an organic compound that belongs to the class of secondary amines. This compound is characterized by the presence of a phenylethanol group attached to a methylcyclohexylamine moiety. It is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, provides a practical approach to accessing sterically hindered secondary amines . The reaction conditions involve the use of a suitable catalyst and solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may act on serine/threonine-protein kinases, influencing cellular signaling and regulatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl-(4-methylcyclohexyl)amino]-1-phenylethanol is unique due to its sterically hindered structure, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of complex organic molecules and drug candidates.

Properties

IUPAC Name

2-[methyl-(4-methylcyclohexyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-8-10-15(11-9-13)17(2)12-16(18)14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAPKSFVEDIDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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